1-Oleoylglycerone 3-phosphate
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Overview
Description
1-oleoylglycerone 3-phosphate is a 1-acylglycerone 3-phosphate in which the acyl group is specified as oleoyl. It is a conjugate acid of a this compound(2-).
Scientific Research Applications
Enzyme Specificity and Selectivity
1-Oleoylglycerone 3-phosphate is linked to the specificity and selectivity of enzymes such as glycerol-3-phosphate acyltransferase and monoacylglycerol-3-phosphate acyltransferase. These enzymes, found in pea and spinach chloroplasts, demonstrate specificity for glycerol 3-phosphate as an acyl acceptor and preference for the oleoyl group, indicating a crucial role in lipid biosynthesis and cellular metabolism (Frentzen et al., 2005).
Enzymatic Activity in Disease Context
The study of 1-acylglycerol-3-phosphate-O-acyltransferase 2 mutants, which are associated with congenital generalized lipodystrophy, reveals insights into the enzymatic activity and its implications for disease. These studies contribute to understanding the molecular basis of lipid storage diseases (Haque et al., 2005).
Role in Cell Migration and Cancer
This compound or lysophosphatidic acid (LPA) plays a potential role in regulating malignant diseases. Research has shown its involvement in altered cell motility in glioma cells, indicating its significance in cancer biology and potential as a therapeutic target (Malchinkhuu et al., 2005).
Biosynthesis and Lipid Remodeling
Studies on enzymes like acyl-CoA: lysophosphatidylglycerol acyltransferase (LPGAT1) reveal the process of lipid remodeling and biosynthesis in the endoplasmic reticulum. This research sheds light on the critical roles these enzymes play in maintaining cellular lipid composition and function (Yang et al., 2004).
Nutritional Value and Synthesis of Diacylglycerols
Research on the synthesis and nutritional value of diacylglycerols, specifically related to 1,3-diacylglycerols, which can be produced from oleic acid and glycerol, highlights the importance of these compounds in the food industry. This area of research connects biochemical processes to practical applications in nutrition and food science (Zhao et al., 2019).
Structural Analysis of Glycerol-3-phosphate Acyltransferase
The analysis of the structure and mechanism of squash glycerol-3-phosphate (1)-acyltransferase provides crucial insights into the enzyme's function and its role in lipid metabolism. Understanding these enzymes at a structural level is essential for developing strategies to manipulate lipid biosynthesis (Turnbull et al., 2001).
Properties
Molecular Formula |
C21H39O7P |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
(2-oxo-3-phosphonooxypropyl) (Z)-octadec-9-enoate |
InChI |
InChI=1S/C21H39O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26/h9-10H,2-8,11-19H2,1H3,(H2,24,25,26)/b10-9- |
InChI Key |
YZKFNNQAEBNCEN-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(=O)COP(=O)(O)O |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(=O)COP(=O)(O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(=O)COP(=O)(O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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